molecular formula C13H11ClF3N3O B2645630 4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-19-2

4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2645630
CAS No.: 320425-19-2
M. Wt: 317.7
InChI Key: CVQZGSUZUNCWDV-YFHOEESVSA-N
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Description

Historical Development of Pyrazolone Research

The pyrazolone nucleus, characterized by a five-membered ring containing two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr during his pursuit of quinine analogs. Knorr’s accidental discovery of antipyrine (phenazone), a pyrazolone derivative with antipyretic and analgesic properties, marked the birth of synthetic pyrazolone chemistry. By the early 20th century, researchers recognized the scaffold’s versatility, leading to derivatives such as metamizole (a potent analgesic) and edaravone (a free radical scavenger for amyotrophic lateral sclerosis). The structural simplicity of the pyrazolone core—comprising positions 1, 3, 4, and 5 for functionalization—enabled rapid diversification. For instance, Knorr’s initial work on antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) laid the groundwork for exploring substitutions at the N-1, C-3, and C-5 positions to optimize pharmacokinetic profiles.

Table 1: Milestones in Pyrazolone Drug Development

Year Compound Key Modification Therapeutic Use
1883 Antipyrine 1,5-Dimethyl substitution Analgesic/antipyretic
1922 Metamizole Sulfonamide incorporation Perioperative pain
2008 Edaravone 3-Oxo group retention Neuroprotection in ALS
2015 Eltrombopag Trifluoromethyl at C-5 Thrombocytopenia

Significance of Trifluoromethyl-Substituted Pyrazolones

The introduction of trifluoromethyl (-CF₃) groups at the C-5 position of pyrazolones has emerged as a transformative strategy in drug design. This electron-withdrawing substituent enhances metabolic stability, membrane permeability, and target affinity by reducing oxidative degradation and modulating lipophilicity. For example, eltrombopag , an FDA-approved thrombopoietin receptor agonist, leverages a C-5 trifluoromethyl group to resist hepatic glucuronidation, thereby extending its half-life. Recent studies on N-(trifluoromethyl)phenyl pyrazolones further validate this approach, with derivatives exhibiting potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium at MIC values ≤2 µg/mL. The -CF₃ group’s steric and electronic effects also disrupt bacterial biofilm formation, as demonstrated by a 70% reduction in Staphylococcus epidermidis biofilm biomass at sub-inhibitory concentrations.

Evolution of 4-Aminomethylene-Functionalized Pyrazolones

Functionalization at the C-4 position with aminomethylene groups (-NH-CH₂-) has unlocked new dimensions in pyrazolone bioactivity. This modification facilitates hydrogen bonding with biological targets, as seen in compound 72 , a RalA inhibitor that induces mitochondrial apoptosis in pancreatic cancer cells via ROS accumulation. The 4-aminomethylene moiety in 4-{[(4-chlorobenzyl)amino]methylene} derivatives enhances π-π stacking interactions with hydrophobic enzyme pockets, as evidenced by docking studies on acetylcholinesterase inhibitors. Structural comparisons reveal that linear chain hydrazides at C-4 improve anticonvulsant activity, while cyclic variants like thiophene acyl groups optimize antidepressant effects. For instance, pyrazolone 101 (4-(thiophene-2-carbonyl) substitution) achieves 78.7% protection against pentylenetetrazole-induced seizures in murine models, surpassing phenytoin sodium.

Table 2: Impact of C-4 Substituents on Pyrazolone Bioactivity

C-4 Substituent Target Activity (IC₅₀/EC₅₀)
4-Chlorobenzylaminomethylene Bacterial DNA gyrase 1.8 µM (MRSA)
Thiophene acyl GABA-A receptor 0.9 µM (anticonvulsant)
Phenylhydrazide COX-2 enzyme 4.2 µM (anti-inflammatory)

Current Research Trends in Substituted 2,4-Dihydro-3H-Pyrazol-3-ones

Contemporary research prioritizes polypharmacological pyrazolones with multi-target engagement. Hybrid derivatives combining trifluoromethyl and aminomethylene groups, such as 4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2-methyl analogs, are under investigation for dual antibacterial and antitumor activity. Advances in synthetic methodologies, including gold-catalyzed aminofluorination of alkynes, enable efficient access to fluorinated pyrazolones with improved blood-brain barrier permeability. Additionally, QSAR models emphasize the importance of topological polar surface area (TPSA) and LogP values in predicting antimicrobial potency, guiding the design of derivatives with TPSA <90 Ų and LogP 2–4 for optimal bioavailability.

Table 3: Emerging Pyrazolone Derivatives in Preclinical Studies

Derivative Substituents Activity Profile
Compound 72 4-(Benzothiazole-2-yl)methylene, 5-CF₃ RalA inhibition (IC₅₀: 0.4 µM)
RSC-2021-8 4-(4-Fluorophenyl)methylene, 5-CF₃ Biofilm eradication (MBEC: 8 µg/mL)
IJRPR-23564 4-(Pyridin-3-yl)hydrazone, 5-NO₂ Antitubercular (MIC: 0.5 µg/mL)

Properties

IUPAC Name

4-[(4-chlorophenyl)methyliminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-20-12(21)10(11(19-20)13(15,16)17)7-18-6-8-2-4-9(14)5-3-8/h2-5,7,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXHHMCPOLKPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, therapeutic implications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H11ClF3N3O\text{C}_{13}\text{H}_{11}\text{ClF}_3\text{N}_3\text{O}

Key Features

  • Molecular Weight : 305.70 g/mol
  • Functional Groups : Contains a pyrazolone core, a trifluoromethyl group, and a chlorobenzyl substituent.

Antimicrobial Activity

Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. In particular, studies show that compounds with similar structures to This compound have demonstrated effectiveness against various pathogens:

Pathogen TypeActivity LevelReference
BacteriaModerate
FungiHigh
VirusesVariable

Anti-inflammatory Effects

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. A study indicated that certain analogs exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The compound has shown promising antioxidant activity. The presence of the trifluoromethyl group is believed to enhance its electron-withdrawing capacity, which may contribute to its ability to scavenge free radicals effectively.

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • A related pyrazolone compound was tested for its ability to inhibit DHODH, an enzyme critical in the de novo synthesis of pyrimidines. This inhibition was linked to a reduction in viral replication in cellular assays .
  • Cancer Cell Lines :
    • Another study evaluated the cytotoxic effects of similar compounds on various cancer cell lines (HeLa, MCF-7). The results showed IC50 values ranging from 73 to 84 µM, indicating moderate efficacy against these cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolone derivatives can be significantly influenced by their structural modifications. For instance:

  • Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.
  • Chlorobenzyl Group : Contributes to receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The target compound belongs to a broader class of pyrazol-3-one derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Molecular Comparison

Compound ID Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₂H₉ClF₃N₃O 2-Me, 5-CF₃, 4-(4-Cl-benzylamino) 303.668 Z-configuration; balance of lipophilicity and electronic effects.
Compound A C₁₇H₁₁ClF₃N₃O 2-Ph, 5-CF₃, 4-(4-Cl-anilino) 365.739 Phenyl group increases steric bulk; higher molecular weight.
Compound B C₂₃H₁₆Cl₂F₃N₅O 3-Cl, thiazolidinone ring, 5-CF₃ 506.305 Thiazolidinone introduces sulfur; multiple Cl atoms enhance lipophilicity.
Compound C C₂₁H₁₇Cl₂N₅O₂S 1,3,4-Thiadiazole, 2,4-dimethylphenyl 458.363 Thiadiazole enhances π-π stacking; dimethylphenyl adds steric hindrance.
Compound D C₂₄H₁₆ClF₂N₃OS₂ Thioxothiazolidinone, 3-fluoro-4-methylphenyl 508.04 Sulfur atoms improve metabolic stability; fluoro-methyl enhances polarity.
Key Observations:

Steric Effects: The target compound’s 2-methyl group minimizes steric hindrance compared to Compound A’s 2-phenyl group, which may reduce binding pocket accessibility .

Electronic Effects: The 5-trifluoromethyl group (present in the target compound and Compounds A/B) enhances electron-withdrawing properties, stabilizing the pyrazol-3-one core . Compound D’s thioxothiazolidinone moiety introduces electron-deficient regions, favoring interactions with aromatic residues in biological targets .

Lipophilicity and Solubility: The 4-chlorobenzylamino group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Conformational Analysis

  • Isostructurality : Compounds with fluorophenyl groups (e.g., ) exhibit planar conformations except for perpendicularly oriented fluorophenyl rings, influencing crystal packing and solubility . The target compound’s Z-configuration and planar pyrazol-3-one core likely adopt similar packing motifs.
  • Hydrogen Bonding: The target compound’s methyleneamino group may form intramolecular hydrogen bonds, stabilizing its conformation. In contrast, Compound C’s thiadiazole group participates in stronger intermolecular interactions .

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